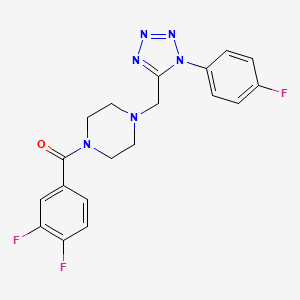![molecular formula C12H22F2N2O2 B2365702 Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate CAS No. 1370606-56-6](/img/structure/B2365702.png)
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is a chemical compound with the molecular formula C12H22F2N2O2 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a difluorocyclohexyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate typically involves the protection of amines using tert-butyl carbamate (Boc) groups. One common method is the amidation of N-Boc-protected amines under mild conditions . The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate involves the cleavage of the Boc protecting group under acidic conditions, producing tert-butyl cations . This reaction is facilitated by the stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed . The compound can also undergo nucleophilic addition-elimination reactions, forming tetrahedral intermediates that lead to the formation of amides .
Comparison with Similar Compounds
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate can be compared with other similar compounds, such as:
N-(6-Aminohexyl)carbamic acid tert-butyl ester: This compound also contains a tert-butyl carbamate group and is used as a protecting group for amines.
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound has a similar structure but with a phenyl group instead of a difluorocyclohexyl moiety.
The uniqueness of this compound lies in its difluorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFILIGMFQLCSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
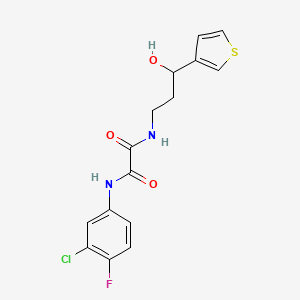
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)
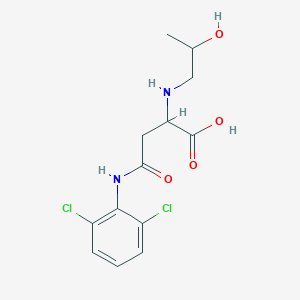
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)
![3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid](/img/structure/B2365626.png)
![6-[(4-Fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2365628.png)
![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)
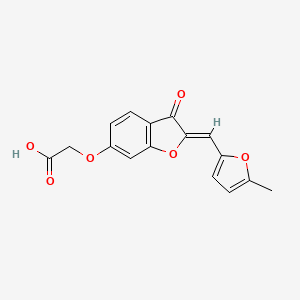
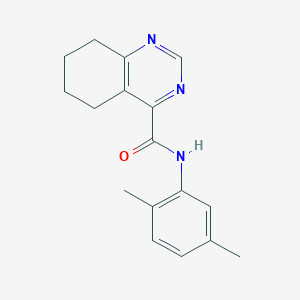
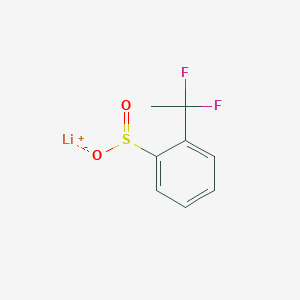
![6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2365641.png)
